3-Methylpyridine-2-sulfonamide 1-oxide
Overview
Description
3-Methylpyridine-2-sulfonamide 1-oxide is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the third position, a sulfonamide group at the second position, and an oxide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-2-sulfonamide 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine, which is commercially available or can be synthesized through various methods, such as the reaction of acrolein with ammonia.
Sulfonation: The 3-methylpyridine undergoes sulfonation to introduce the sulfonamide group at the second position. This can be achieved using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.
Oxidation: The final step involves the oxidation of the sulfonamide group to form the 1-oxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2-sulfonamide 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonamide group back to the corresponding amine.
Substitution: The methyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfonic acids, sulfonyl chlorides.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-Methylpyridine-2-sulfonamide 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methylpyridine-2-sulfonamide 1-oxide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A precursor to 3-Methylpyridine-2-sulfonamide 1-oxide, used in the synthesis of various pyridine derivatives.
2-Methylpyridine: Another positional isomer of methylpyridine, differing in the position of the methyl group.
4-Methylpyridine: Similar to 3-Methylpyridine but with the methyl group at the fourth position.
Uniqueness
This compound is unique due to the presence of both the sulfonamide and oxide groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-5-3-2-4-8(9)6(5)12(7,10)11/h2-4H,1H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVSUNITSLKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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